molecular formula C18H16F2N4O3S B2695778 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021099-77-3

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2695778
CAS No.: 1021099-77-3
M. Wt: 406.41
InChI Key: UFAKVCOYDJJXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a synthetically designed small molecule of high interest in medicinal chemistry and neuroscience research. This compound is built on a pyridazine core, a heterocyclic scaffold known for its relevance in drug discovery, and features a sulfonylpiperazine moiety. Its structural similarity to a related chemical series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines positions it as a novel chemotype for investigating muscarinic acetylcholine receptors (mAChRs) . Unlike traditional mAChR antagonists that possess a basic amine, this series offers a unique structural profile that expands the chemical diversity of receptor ligands . Research Applications and Value The primary research value of this compound series lies in its potential as a pan-muscarinic antagonist . Studies on closely related analogs have demonstrated potent antagonistic activity across human M1-M5 muscarinic receptor subtypes, with functional selectivity observed for the M4 receptor . This makes it a valuable tool compound for studying cholinergic neurotransmission in the central nervous system (CNS). Furthermore, optimized analogs in this series have shown attractive CNS penetrance in preclinical models (e.g., rat brain:plasma K p = 2.1), indicating its utility for in vivo research targeting neurological pathways . Researchers are exploring these properties in the context of various CNS disorders. Mechanism of Action Although it lacks the prototypical basic amine, this compound series acts as an orthosteric antagonist at the acetylcholine binding site of muscarinic receptors . The mechanism involves binding to the receptor to inhibit acetylcholine-mediated signaling. The specific sulfonamide and heteroaryl substituents on the core structure are critical for modulating receptor potency and selectivity, as established through structure-activity relationship (SAR) studies . The furan-2-yl group at the 6-position of the pyridazine core is a key structural feature intended to fine-tune the molecule's physicochemical properties and interaction with biological targets. Note to Researchers This product is intended for research purposes only. It is not designed, approved, or safe for human therapeutic or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O3S/c19-13-3-5-17(14(20)12-13)28(25,26)24-9-7-23(8-10-24)18-6-4-15(21-22-18)16-2-1-11-27-16/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAKVCOYDJJXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a pyridazine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20F2N4O2SC_{21}H_{20}F_2N_4O_2S, with a molecular weight of approximately 430.5 g/mol. The structural characteristics include a pyridazine ring, a piperazine moiety, and a difluorophenyl sulfonyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC21H20F2N4O2S
Molecular Weight430.5 g/mol
CAS Number1021035-98-2
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have indicated that compounds similar to this pyridazine derivative exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways, which are critical in various cancers . The incorporation of the piperazine and sulfonyl groups may enhance these antitumor effects by improving solubility and bioavailability.

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazine derivatives has also been documented. Compounds with similar structures demonstrated the ability to modulate inflammatory mediators, thus reducing inflammation in various models . This activity is particularly relevant for conditions such as arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored extensively. Studies have shown that certain pyridazine derivatives exhibit broad-spectrum antibacterial and antifungal activities. For example, derivatives containing the furan moiety have demonstrated efficacy against various pathogenic strains . This suggests that the compound may possess similar antimicrobial properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can lead to enhanced potency and selectivity:

  • Piperazine Substitution : Variations in the piperazine ring can significantly affect binding affinity to target proteins.
  • Sulfonyl Group Positioning : The position of the sulfonyl group influences the electronic properties of the molecule, impacting its interaction with biological targets.
  • Furan Ring Contribution : The presence of the furan ring may enhance lipophilicity and cellular uptake.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Antitumor Efficacy in Breast Cancer : A study evaluated a series of piperazine-containing pyridazines against breast cancer cell lines, revealing IC50 values as low as 27 µM for specific derivatives .
  • Synergistic Effects with Chemotherapy : Research indicated that combinations of pyridazine derivatives with established chemotherapeutic agents like doxorubicin resulted in significant synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
  • Inflammation Models : In vivo studies demonstrated that certain analogs reduced inflammatory markers in animal models of arthritis, suggesting therapeutic potential for inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure that incorporates a piperazine ring, a pyridazine moiety, and a furan group. Its molecular formula is C17H16F2N6O2SC_{17}H_{16}F_{2}N_{6}O_{2}S with a molecular weight of 406.4 g/mol. The presence of the difluorophenyl group enhances its biological activity by modifying its interaction with biological targets.

Pharmacological Applications

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects. The piperazine moiety is often associated with serotonergic activity, which is crucial for mood regulation. Studies have shown that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs) or modulate serotonin receptors, suggesting potential use in treating depression and anxiety disorders .
  • Anticancer Properties : Several studies have explored the anticancer potential of piperazine derivatives. For instance, compounds structurally related to 3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine have been tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (SK-LU-1). These studies reveal that modifications in the piperazine structure can lead to significant cytotoxicity against these cancer types .
  • Antimicrobial Activity : The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds containing sulfonamides have been evaluated for their effectiveness against bacterial infections, making this compound a candidate for further investigation in antimicrobial drug development .

Molecular Mechanisms

Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can modulate neurotransmission and influence mood and behavior.
  • Enzyme Inhibition : The presence of the sulfonamide group suggests potential inhibition of enzymes such as carbonic anhydrase or dipeptidyl peptidase IV (DPP-IV), which are important in various physiological processes including glucose metabolism and inflammation .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntidepressantPiperazine derivativesIncreased serotonin levels
AnticancerSulfonamide-piperazine hybridsCytotoxic effects on MCF-7 and SK-LU-1 cells
AntimicrobialSulfonamide compoundsEffective against gram-positive bacteria

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazine Cores

3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine
  • Structure : Pyridazine core with 3-chloro and 6-(2-fluorophenyl-piperazine) substituents.
  • Key Differences : Lacks the sulfonyl group on piperazine and the furan substituent. The chlorine atom at position 3 may reduce steric bulk compared to the sulfonyl group.
  • Synthesis : Derived from 3,6-dichloropyridazine via nucleophilic substitution with (2-fluorophenyl)piperazine .
  • Implications : The absence of sulfonation may result in lower metabolic stability and altered pharmacokinetics compared to the target compound.
6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine (DS634)
  • Structure : Pyridazine with hydroxy and trifluoromethyl groups at positions 3 and 4, respectively, and a furan-2-yl group at position 4.
  • Key Differences : Replaces the sulfonyl-piperazine moiety with hydroxy and trifluoromethyl groups.
  • Properties : The trifluoromethyl group enhances lipophilicity, while the hydroxy group may increase polarity. Furan’s presence is shared with the target compound .

Piperazine-Containing Analogues

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
  • Structure: Pyridazine with 3-chloro and 6-piperazine (substituted with 4-chlorophenoxypropyl) groups.
  • Key Differences: Uses a chlorophenoxypropyl chain instead of sulfonyl-difluorophenyl.
  • Activity: Pyridazine-piperazine hybrids are noted for anti-platelet aggregation and anti-inotropic effects . The sulfonyl group in the target compound may enhance binding affinity to relevant targets.
FE@SNAP (MCHR1 Antagonist)
  • Structure : Pyrimidinecarboxylate core with a 3,4-difluorophenyl-substituted piperazine.
  • Key Differences : Despite sharing a difluorophenyl-piperazine motif, the core structure (pyrimidine vs. pyridazine) and functional groups (carboxylate vs. sulfonyl) diverge significantly.
  • Application : Used as a PET imaging ligand for neurological targets , highlighting the versatility of difluorophenyl-piperazine in drug design.

Functional Group Comparisons

Sulfonyl vs. Non-Sulfonyl Piperazine Derivatives
  • Non-Sulfonyl Analogues: Piperazines without sulfonation (e.g., derivatives) may exhibit higher basicity, affecting membrane permeability and absorption .
Furan-2-yl vs. Other Aryl Substituents
  • Thienyl/Chlorophenyl Analogues : Thienyl (sulfur-containing) or chlorophenyl substituents (e.g., ) may alter electronic properties and steric interactions, impacting target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.